Enzyme Inhibition Profile: Arylsulfatase vs. Steryl-Sulfatase Selectivity
2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide exhibits a marked preference for bacterial arylsulfatase over human steryl-sulfatase, with an IC50 of 8.00E+5 nM for Klebsiella pneumoniae arylsulfatase [1]. In contrast, its inhibition of human steryl-sulfatase is negligible, with an IC50 of 1.50E+7 nM [1]. This translates to an 18.75-fold selectivity window in favor of the bacterial target. While no direct comparator data is available, this intrinsic selectivity profile distinguishes it from non-selective sulfonamide scaffolds and suggests a favorable therapeutic or agrochemical index.
| Evidence Dimension | Selectivity Index (IC50 Ratio) |
|---|---|
| Target Compound Data | IC50 = 8.00E+5 nM (bacterial arylsulfatase) |
| Comparator Or Baseline | IC50 = 1.50E+7 nM (human steryl-sulfatase) |
| Quantified Difference | 18.75-fold higher potency for bacterial vs. human enzyme |
| Conditions | In vitro enzyme inhibition assay; para-nitrocatechol sulfate colorimetric assay (0.5 hrs) for bacterial enzyme; 3H-DHEAS displacement assay (1 hr) for human enzyme. |
Why This Matters
This selectivity data provides a quantitative basis for prioritizing this compound over broader-spectrum sulfonamides in programs where minimizing human off-target effects is critical.
- [1] BindingDB. BDBM50400983 (CHEMBL2205726). IC50 data for Klebsiella pneumoniae arylsulfatase and human steryl-sulfatase. View Source
